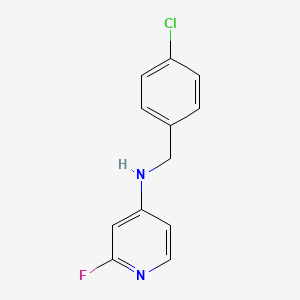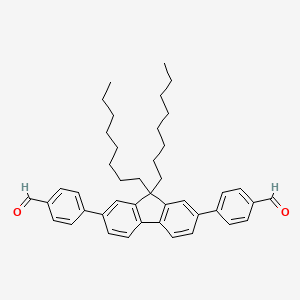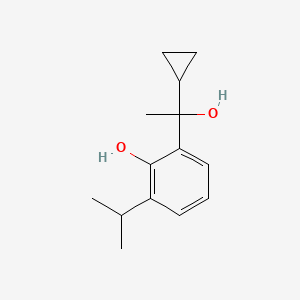
9-Bromo-9-methylhenicosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Bromo-9-methylhenicosane is an organic compound with the molecular formula C22H45Br. It is a brominated alkane, where a bromine atom is attached to the 9th carbon of a 9-methylhenicosane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-9-methylhenicosane typically involves the bromination of 9-methylhenicosane. This can be achieved through a free radical halogenation reaction, where bromine (Br2) is used as the brominating agent. The reaction is initiated by heat or light, which generates bromine radicals that react with the 9-methylhenicosane to form this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
9-Bromo-9-methylhenicosane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation and ammonia (NH3) for amination.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Hydroxylated or aminated derivatives.
Elimination Reactions: Alkenes.
Oxidation Reactions: Alcohols, ketones, or carboxylic acids.
Reduction Reactions: Alkanes or alcohols.
科学的研究の応用
9-Bromo-9-methylhenicosane has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving membrane interactions due to its hydrophobic nature.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 9-Bromo-9-methylhenicosane involves its reactivity as a brominated alkane. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution or elimination, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
類似化合物との比較
Similar Compounds
9-Bromocotarnine: Another brominated compound with different structural features and applications.
Bromomalonic Dialdehyde: A compound with similar bromine functionality but different reactivity and applications.
Uniqueness
9-Bromo-9-methylhenicosane is unique due to its long alkane chain and the specific position of the bromine atom. This structure imparts distinct physical and chemical properties, making it valuable in various research and industrial applications.
特性
分子式 |
C22H45Br |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
9-bromo-9-methylhenicosane |
InChI |
InChI=1S/C22H45Br/c1-4-6-8-10-12-13-14-15-17-19-21-22(3,23)20-18-16-11-9-7-5-2/h4-21H2,1-3H3 |
InChIキー |
RWAJHAAFLYOGPS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(C)(CCCCCCCC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one](/img/structure/B13351838.png)








![(3-(Furan-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13351894.png)
![(S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13351899.png)

